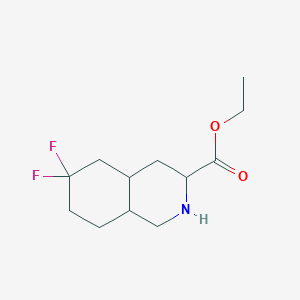
Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate
説明
Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H19F2NO2 and its molecular weight is 247.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and implications for therapeutic use.
This compound can be synthesized through various methods, often involving the reaction of substituted isoquinolines with ethyl malonate or related compounds. The introduction of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.
Antiviral Properties
Recent studies have highlighted the antiviral potential of derivatives related to octahydroisoquinoline structures. For instance, modifications at specific positions on the isoquinoline core have shown significant improvements in integrase inhibition against HIV-1. Compounds with similar scaffolds exhibited IC50 values ranging from 0.13 to 6.85 μM, demonstrating promising antiviral activity . The introduction of fluorinated groups is believed to enhance binding affinity and selectivity towards viral targets.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary results indicate that this compound may exhibit selective cytotoxicity against certain tumor types, potentially through mechanisms involving apoptosis induction or disruption of cellular proliferation pathways. Studies are ongoing to establish definitive IC50 values and elucidate the underlying mechanisms.
The proposed mechanism of action for this compound involves interaction with key enzymes or receptors involved in disease pathways. For instance, its structural similarity to known enzyme inhibitors suggests that it may act as a competitive inhibitor or modulator of specific biological pathways.
Case Studies
Several case studies have focused on the biological activity of octahydroisoquinoline derivatives:
- HIV-1 Integrase Inhibition : A study demonstrated that structural modifications significantly enhanced integrase inhibition, with some derivatives achieving IC50 values comparable to established inhibitors .
- Antitumor Activity : In vitro studies on various cancer cell lines showed that certain derivatives exhibited submicromolar cytotoxicity, warranting further investigation into their potential as anticancer agents.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
特性
IUPAC Name |
ethyl 6,6-difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO2/c1-2-17-11(16)10-5-9-6-12(13,14)4-3-8(9)7-15-10/h8-10,15H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSPFMPFQRIVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(CCC2CN1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163806 | |
| Record name | 3-Isoquinolinecarboxylic acid, 6,6-difluorodecahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-53-9 | |
| Record name | 3-Isoquinolinecarboxylic acid, 6,6-difluorodecahydro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoquinolinecarboxylic acid, 6,6-difluorodecahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















